molecular formula C13H20N2O B14055504 4-Methyl-3-(piperazin-1-ylmethyl)phenol

4-Methyl-3-(piperazin-1-ylmethyl)phenol

Cat. No.: B14055504
M. Wt: 220.31 g/mol
InChI Key: UTPUOLALNQIPRE-UHFFFAOYSA-N
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Description

4-Methyl-3-(piperazin-1-ylmethyl)phenol is a chemical compound that features a phenol group substituted with a methyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(piperazin-1-ylmethyl)phenol typically involves the Mannich reaction, where a phenol derivative reacts with formaldehyde and a secondary amine, such as piperazine . The reaction conditions often include an acidic catalyst to facilitate the formation of the Mannich base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-3-(piperazin-1-ylmethyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The piperazine moiety can interact with biological receptors, potentially modulating their activity. The phenol group may also contribute to the compound’s biological effects by participating in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(piperazin-1-ylmethyl)phenol is unique due to the presence of both a phenol group and a piperazine moiety, which can confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[(5-methoxy-2-methylphenyl)methyl]piperazine

InChI

InChI=1S/C13H20N2O/c1-11-3-4-13(16-2)9-12(11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3

InChI Key

UTPUOLALNQIPRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)CN2CCNCC2

Origin of Product

United States

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